

SRI-011381-d5 (C381): A Technical Guide to a Novel Lysosomal Function Enhancer

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Compound of Interest

Compound Name: SRI-011381-d5

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Abstract

SRI-011381-d5, also known as C381, is a novel, brain-penetrant small molecule that has been identified as a potent enhancer of lysosomal function. Initially developed as an agonist of the Transforming Growth Factor- β (TGF- β) signaling pathway, recent mechanistic studies have revealed that its primary cellular target is the vacuolar-type H⁺-ATPase (v-ATPase). By directly interacting with v-ATPase, C381 promotes lysosomal acidification, leading to enhanced proteolytic activity and improved resilience of lysosomes to cellular stress. This technical guide provides an in-depth overview of the core biology of C381, presenting key quantitative data, detailed experimental protocols for assessing its activity, and diagrams of the relevant cellular pathways and experimental workflows.

Core Mechanism of Action: v-ATPase Agonism and Lysosomal Enhancement

C381 physically targets the lysosome and interacts with the v-ATPase, the proton pump responsible for acidifying the lysosomal lumen.^{[1][2]} This interaction stimulates the activity of the v-ATPase, leading to a decrease in lysosomal pH. The resulting hyper-acidic environment optimizes the activity of resident acid hydrolases, thereby increasing the breakdown of lysosomal cargo.^{[1][2]} Furthermore, C381 has been shown to enhance the resilience of lysosomes to membrane-damaging insults.^[2] While C381 activates TGF- β signaling, this is

considered a downstream consequence of its effects on lysosomal function, potentially through pathways involving Beclin-1.[\[1\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on C381, demonstrating its efficacy as a lysosomal function enhancer.

Table 1: Effect of C381 on Lysosomal Acidification

Assay Component	Concentration of C381	Readout	Result	Reference
LysoSensor Green	Dose-dependent	Puncta Count & Area	Significant increase, indicating heightened lysosomal acidity. Nearly 7-fold increase in signal at 400 µM.	[2] [4]
LysoTracker Red	Dose-dependent	Puncta Area	~8-fold increase in signal at high concentrations.	[2] [4]

Table 2: Enhancement of Lysosomal Proteolytic Activity by C381

Assay Component	Concentration of C381	Readout	Result	Reference
DQ-BSA Green	Not specified	Normalized Area	Significant increase in DQ-BSA degradation, indicating enhanced proteolytic function.	[2][4]

Table 3: C381-Mediated Protection Against Lysosomal Damage

Insult	Concentration of C381	Readout	Result	Reference
L-leucyl-L-leucine methyl ester (LLOME)	3 μ M	Galectin-3 Puncta	~50% reduction in puncta, indicating protection from membrane damage.	[2][5]
L-leucyl-L-leucine methyl ester (LLOME)	3 μ M	Chmp2B Puncta	~50% reduction in puncta, indicating reduced recruitment of ESCRT repair machinery.	[2][5]

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of C381 as a lysosomal enhancer.

Lysosomal Acidification Assay using LysoSensor Green

This protocol measures changes in lysosomal pH upon treatment with C381.

Materials:

- K562 cells (or other suitable cell line)
- Complete cell culture medium
- C381 (**SRI-011381-d5**)
- Bafilomycin A1 (negative control)
- LysoSensor Green DND-189
- Live-cell imaging system (e.g., Incucyte S3)

Procedure:

- Seed K562 cells in a 96-well plate at a density that allows for confluence analysis.
- Allow cells to adhere and grow for 24 hours.
- Prepare a dilution series of C381 in complete medium. A final concentration range of 1 μ M to 400 μ M is recommended. Prepare a 500 nM Bafilomycin A1 solution as a negative control.
- Treat cells with the C381 dilutions or Bafilomycin A1 for 1 hour.
- Add LysoSensor Green to the cells at the manufacturer's recommended concentration and incubate for 1 hour.
- Wash the cells with fresh medium.
- Image the live cells using a live-cell imaging system equipped for fluorescence microscopy.
- Quantify the LysoSensor Green signal by measuring the area and count of fluorescent puncta, normalized to cell confluence.

Lysosomal Proteolysis Assay using DQ-BSA

This assay quantifies the proteolytic degradation of a substrate within the lysosome.

Materials:

- 8988T cells (or other suitable cell line)
- Complete cell culture medium
- C381
- Bafilomycin A1 (negative control)
- DQ-BSA Green
- Live-cell imaging system

Procedure:

- Seed cells in a suitable imaging plate or dish.
- Allow cells to adhere and grow for 24 hours.
- Treat cells with C381 at the desired concentration (e.g., 10 μ M) or Bafilomycin A1 as a negative control.
- Concurrently, add DQ-BSA Green to the cells at a final concentration of 10 μ g/mL.
- Incubate for 2 hours.
- Wash the cells with fresh medium to remove excess DQ-BSA.
- Acquire images using a fluorescence microscope.
- Quantify the area of DQ-BSA Green fluorescence, normalized to cell confluence. An increase in fluorescence indicates cleavage of the DQ-BSA and thus enhanced proteolytic activity.

Lysosomal Resilience Assay (Galectin Puncta Formation)

This protocol assesses the ability of C381 to protect lysosomes from membrane damage.

Materials:

- Human dermal fibroblasts (or other suitable cell line)
- Complete cell culture medium
- C381
- L-leucyl-L-leucine methyl ester (LLOME)
- Primary antibodies: anti-Galectin-3, anti-Chmp2B, anti-Lamp2
- Fluorescently labeled secondary antibodies
- Confocal microscope

Procedure:

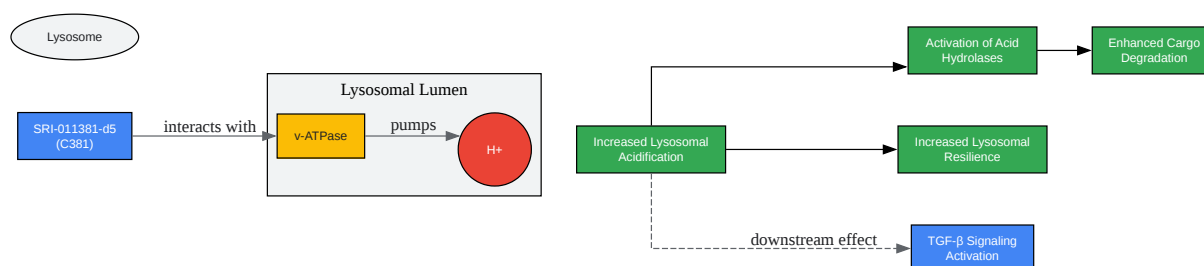
- Seed fibroblasts on coverslips in a 24-well plate.
- Allow cells to adhere and grow for 24 hours.
- Pre-treat the cells with 3 μ M C381 for 24 hours.
- Induce lysosomal damage by treating the cells with 1 mM LLOME for 30 minutes.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100).
- Perform immunofluorescence staining for Galectin-3, Chmp2B, and the lysosomal marker Lamp2.
- Acquire images using a confocal microscope.

- Quantify the number of Galectin-3 and Chmp2B puncta per cell that colocalize with Lamp2. A decrease in puncta in C381-treated cells indicates protection against lysosomal damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures related to C381.

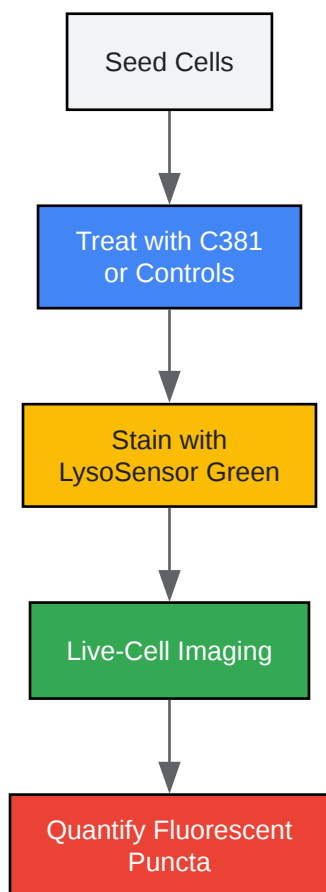
C381 Mechanism of Action



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Caption: C381 interacts with v-ATPase to enhance lysosomal function and activate TGF- β signaling.

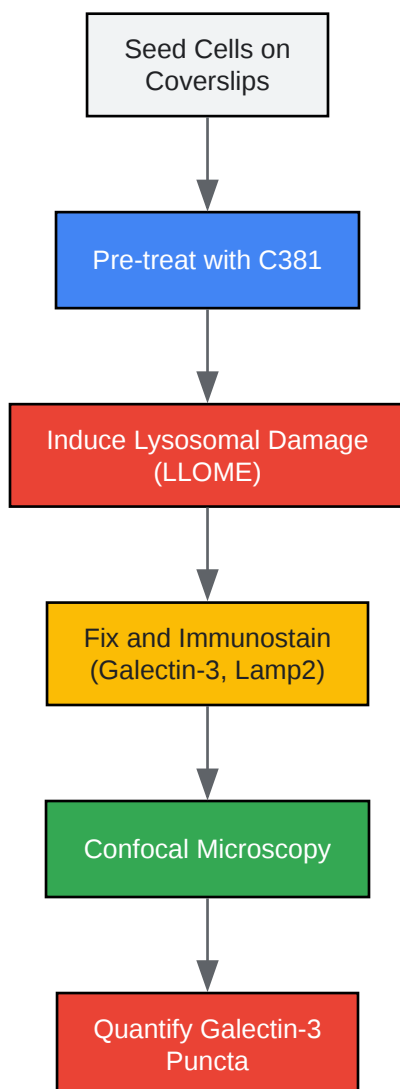
Experimental Workflow for Lysosomal Acidification Assay



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Caption: Workflow for assessing C381-induced changes in lysosomal pH.

Experimental Workflow for Lysosomal Resilience Assay



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Caption: Workflow for evaluating the protective effects of C381 on lysosomal integrity.

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References

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